![molecular formula C17H20N2O2 B2577837 2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 364756-24-1](/img/structure/B2577837.png)
2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide
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Description
2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide, also known as CR4056, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the metabolism of endocannabinoids in the body.
Scientific Research Applications
Highly Selective Hydrogenation of Phenol Derivatives
One significant application in scientific research concerning compounds similar to 2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide is in the field of catalysis, specifically in the selective hydrogenation of phenol and its derivatives to useful intermediates like cyclohexanone. A study by Wang et al. (2011) discusses a catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride, which promotes the selective formation of cyclohexanone under mild conditions. This process has considerable industrial significance, especially in the manufacture of polyamides.
Rearrangement Reactions
Rearrangement reactions offer another area of application, where compounds like 2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide may undergo transformations to yield new chemical structures. Yokoyama et al. (1985) explore the condensation of 2-cyano-3-hydroxy-3-(methylthio)acrylamide with benzoic acid, leading to O,N and N,N double rearranged products, showcasing the compound's versatility in synthetic organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).
Synthesis and Characterization of Enaminoketones
The synthesis and characterization of enaminoketones, closely related to the compound , highlight its potential in medicinal chemistry and materials science. Jirkovsky's work on N-substituted 3-amino-2-cyclohexen-1-ones and their derivatives presents a broad range of chemical reactivity and applications, from halogenation reactions to the formation of salts and carboxamides, underscoring the compound's utility in developing new chemical entities and materials (Jirkovsky, 1974).
Mechanochemical Properties
Investigating the mechanochemical properties of derivatives, such as 3-aryl-2-cyano acrylamide compounds, offers insights into their applications in smart materials and sensors. Song et al. (2015) describe how the stacking mode of these derivatives affects their luminescence properties, providing a basis for developing materials with tunable optical properties based on mechanical stimuli (Song et al., 2015).
properties
IUPAC Name |
2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-5-2-3-8-16(12)19-17(21)14(11-18)9-13-6-4-7-15(20)10-13/h4,6-7,9-10,12,16,20H,2-3,5,8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUPDVAOGVPEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
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